

Introduction: The Versatile Thienyl Ketone Building Block

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Compound of Interest

Compound Name: 1-(Thiophen-2-yl)butan-1-one

Cat. No.: B1664058

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1-(Thiophen-2-yl)butan-1-one, also known as 2-butyrylthiophene, is a heterocyclic ketone that serves as a pivotal intermediate in organic synthesis.^[1] Its structure, which marries an aromatic, electron-rich thiophene ring with a flexible butyl ketone chain, provides a unique combination of reactivity and stability.^[2] For researchers in medicinal chemistry and material science, this compound is more than a simple reagent; it is a versatile scaffold for the construction of complex molecular architectures. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a benzene ring while modifying physicochemical properties like solubility and metabolic profile.^{[3][4]} This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and application of **1-(Thiophen-2-yl)butan-1-one**, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and analysis. The key identifiers and physical characteristics of **1-(Thiophen-2-yl)butan-1-one** are summarized below.

Physical and Chemical Data

Property	Value	Source(s)
CAS Number	5333-83-5	[5][6][7]
Molecular Formula	C ₈ H ₁₀ OS	[6][8]
Molecular Weight	154.23 g/mol	[5][6][8]
Appearance	Colorless to yellow to brown liquid	[8]
Boiling Point	245.8 °C at 760 mmHg	[8]
Density	1.075 g/cm ³	[8]
Refractive Index (20°C)	1.5405 - 1.5455	[8]
SMILES	<chem>CCCC(=O)C1=CC=CS1</chem>	[5]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The following table outlines the expected spectral characteristics for **1-(Thiophen-2-yl)butan-1-one**, based on established principles and data from analogous structures like 2-acetylthiophene.[9][10]

Technique	Expected Signature	Interpretation
^1H NMR	δ ~7.7-7.8 (m, 2H), ~7.1 (m, 1H), ~2.9 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H)	Signals correspond to the three distinct protons on the thiophene ring and the triplet-sextet-triplet pattern of the n-propyl chain attached to the carbonyl.
^{13}C NMR	δ ~192-194, ~144-145, ~133-134, ~132-133, ~128, ~40-41, ~18-19, ~13-14	Peaks represent the carbonyl carbon, the four distinct carbons of the thiophene ring, and the three carbons of the propyl chain.
IR (Infrared)	~1660-1680 cm^{-1} (strong), ~3100 cm^{-1} (weak), ~2850-2960 cm^{-1} (medium)	Strong absorption indicates the C=O stretch of the aryl ketone. Weak and medium bands correspond to aromatic C-H and aliphatic C-H stretches, respectively. [11]
Mass Spec (MS)	Molecular Ion (M^+) at m/z = 154	Confirms the molecular weight of the compound.

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for preparing **1-(Thiophen-2-yl)butan-1-one** is the Friedel-Crafts acylation of thiophene.[\[12\]](#) This electrophilic aromatic substitution reaction offers high yields and, critically, excellent regioselectivity.

Causality of Regioselectivity

The acylation of thiophene preferentially occurs at the C2 (α) position. This is a direct consequence of the superior stability of the cationic intermediate (sigma complex) formed during C2 attack compared to C3 attack. The intermediate from C2 attack allows the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates directly, whereas C3 attack only permits two resonance structures.

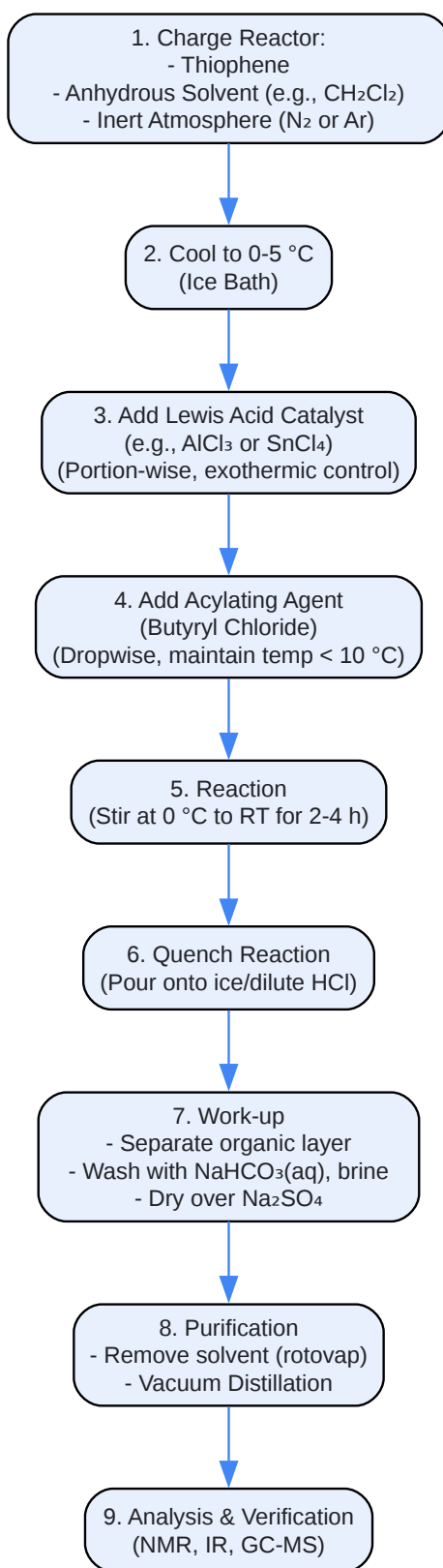
[13][14] This lower energy pathway for C2 substitution makes it the overwhelmingly favored outcome.

Caption: Resonance stabilization of intermediates in thiophene acylation.

Self-Validating Experimental Protocol: Synthesis of 1-(Thiophen-2-yl)butan-1-one

This protocol describes a standard laboratory procedure. The trustworthiness of the synthesis is ensured by the subsequent analytical verification steps.

Workflow Diagram



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Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

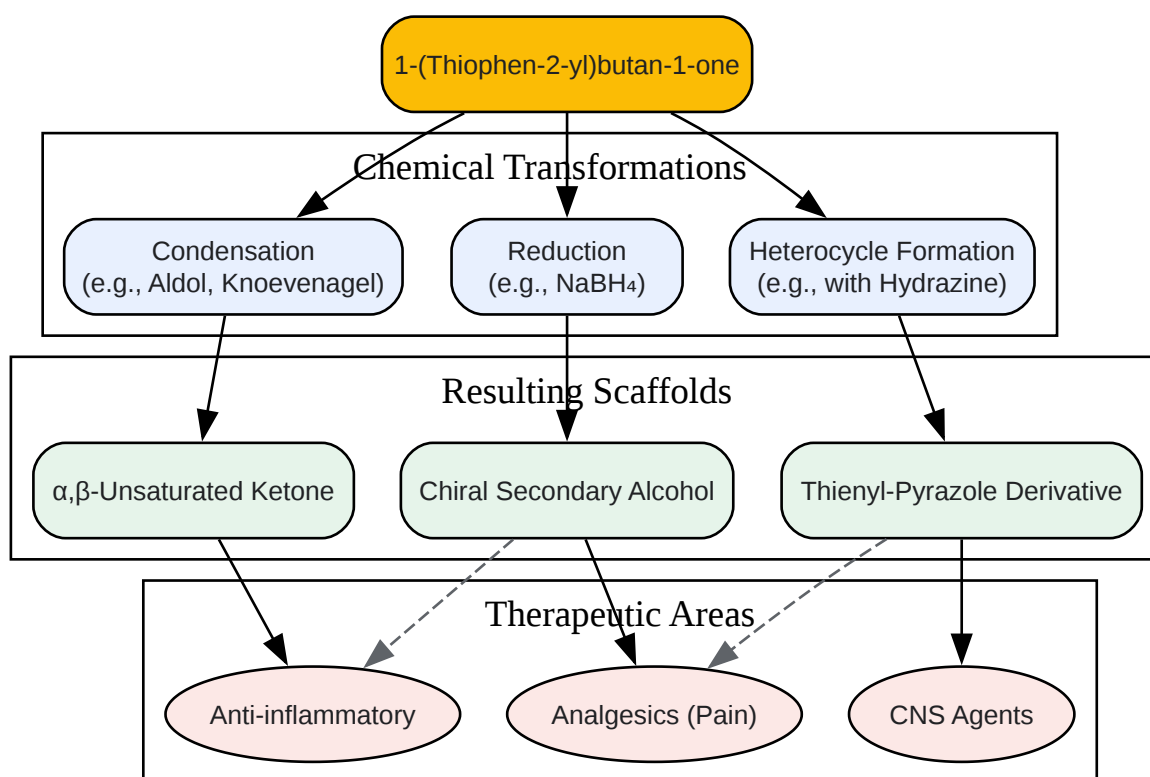
Step-by-Step Methodology:

- **Reactor Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and an anhydrous solvent such as dichloromethane (CH_2Cl_2) or carbon disulfide (CS_2).
- **Inert Atmosphere & Cooling:** Purge the system with dry nitrogen and cool the flask to 0-5 °C using an ice-water bath.
- **Catalyst Addition:** Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3 , 1.1 eq) or stannic chloride (SnCl_4), in small portions.^[15] The addition is exothermic and must be controlled.
- **Acylation Agent Addition:** Add butyryl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction and Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO_3) solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield **1-(Thiophen-2-yl)butan-1-one** as a clear liquid.^[8]
- **Validation:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and IR spectroscopy, comparing the obtained spectra with reference data.

Chemical Reactivity and Applications in Drug Discovery

The utility of **1-(Thiophen-2-yl)butan-1-one** stems from the distinct reactivity of its two key domains: the carbonyl group and the thiophene ring.

- **Reactivity of the Carbonyl Group:** The ketone functionality is a gateway to numerous transformations. It can be reduced to the corresponding secondary alcohol, (R/S)-1-(thiophen-2-yl)butan-1-ol, a chiral building block.^[16] It can also undergo condensation reactions at the α -carbon or serve as a handle for forming more complex heterocyclic systems like pyrimidines or pyrazoles.
- **Reactivity of the Thiophene Ring:** The butyryl group is an electron-withdrawing, meta-directing group. However, it deactivates the thiophene ring towards further electrophilic aromatic substitution. This deactivation can be strategically useful, preventing polysubstitution and allowing for selective reactions elsewhere in a more complex molecule.^[9]
- **Role as a Versatile Intermediate:** In drug discovery, this compound is a precursor for a wide array of biologically active molecules. The thiophene core is present in drugs for treating conditions ranging from inflammation to cancer and neurological disorders.^{[3][4][17]} By modifying the butyl chain or using the ketone as an anchor point for further elaboration, medicinal chemists can rapidly generate libraries of novel compounds for screening. For instance, derivatives have been synthesized and investigated as potent and selective TRPV1 agonists for pain management.^{[18][19]}



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Caption: Role as a versatile intermediate in synthetic pathways.

Conclusion

1-(Thiophen-2-yl)butan-1-one is a high-value chemical intermediate whose properties are well-defined and synthetically accessible. Its straightforward preparation via regioselective Friedel-Crafts acylation, combined with the versatile reactivity of its ketone and thiophene moieties, makes it an indispensable tool for chemists. For professionals in drug development, a thorough understanding of its chemical characteristics—from spectroscopic signatures to reaction pathways—is essential for leveraging its full potential in the rational design and synthesis of next-generation therapeutics and functional materials.

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